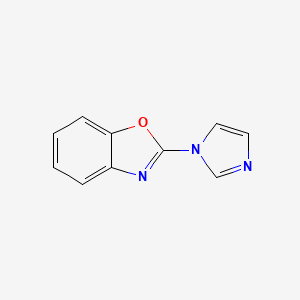![molecular formula C12H15N3O B7575904 [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PEP is a derivative of pyrazole, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals. PEP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in cells. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to scavenge free radicals and protect cells from oxidative stress. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to induce apoptosis in tumor cells, inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol. One potential area of study is its use in cancer therapy, as [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells. Further research is needed to determine the optimal dosage and delivery method for [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in cancer therapy. Another potential area of study is [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's use in neuroprotection, as it has been shown to protect neurons from oxidative stress. Future research could investigate the potential use of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action and its effects on different signaling pathways in cells.
Métodos De Síntesis
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(1H-pyrazol-5-yl)ethanone with benzyl bromide in the presence of potassium carbonate. This yields the intermediate compound 2-[1-(1H-pyrazol-5-yl)ethyl]phenylmethanol, which can be further reduced to [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol using sodium borohydride.
Aplicaciones Científicas De Investigación
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential use in immunotherapy, as it has been shown to enhance the activity of immune cells.
Propiedades
IUPAC Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(11-6-7-13-15-11)14-12-5-3-2-4-10(12)8-16/h2-7,9,14,16H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLHVQCLQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)